molecular formula C29H26 B14649025 2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene] CAS No. 54508-34-8

2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]

Cat. No.: B14649025
CAS No.: 54508-34-8
M. Wt: 374.5 g/mol
InChI Key: KFFWTFVUXSKMTI-UHFFFAOYSA-N
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Description

2’,3’-Diphenylspiro[bicyclo[610]non-1(8)-ene-9,1’-indene] is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[6.1.0]nonyne with diphenylacetylene under specific conditions to form the spiro compound. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .

Scientific Research Applications

2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] involves its ability to participate in bioorthogonal reactions. These reactions are highly selective and occur without interfering with other biological processes. The compound’s spiro structure allows it to form stable intermediates and products, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and stability .

Properties

CAS No.

54508-34-8

Molecular Formula

C29H26

Molecular Weight

374.5 g/mol

IUPAC Name

2',3'-diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]

InChI

InChI=1S/C29H26/c1-2-10-20-26-25(19-9-1)29(26)24-18-12-11-17-23(24)27(21-13-5-3-6-14-21)28(29)22-15-7-4-8-16-22/h3-8,11-18H,1-2,9-10,19-20H2

InChI Key

KFFWTFVUXSKMTI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(C23C4=CC=CC=C4C(=C3C5=CC=CC=C5)C6=CC=CC=C6)CC1

Origin of Product

United States

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